Cas no 169339-75-7 (trans-1-Heptenylboronic Acid Pinacol Ester)
trans-1-Heptenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- (E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- TRANS-1-HEPTENYL-1-BORONIC ACID PINACOL ESTER
- TRANS-4,4,5,5-TETRAMETHYL-2-HEPT-1-ENYL-1,3,2-DIOXABOROLANE
- E-2-(1-HEPTENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 1-HEPTENYL-1-BORONIC ACID, PINACOL ESTER
- trans-1-Heptenylboronic acid pinacol ester, E-2-(1-Heptenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(Hept-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((E)-HEPT-1-ENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- trans-1-Hepten-1-ylboronic acid pinacol ester
- trans-1-Heptenylboronic acid pinacol ester
- trans-1-Hepten-1-ylboronic acid pinacol ester 97%
- trans-1-Hepten-1-ylboronic acid pinacol ester, 97%
- trans-1-Heptenylboronic acid pinacol ester, E-2-(1-Heptenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- trans-1-Heptenylboronic Acid Pinacol Ester
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- MDL: MFCD05663884
- Inchi: 1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+
- InChI Key: XHEDFAYNMNXKGM-ZHACJKMWSA-N
- SMILES: O1B(/C=C/CCCCC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 224.19500
- Monoisotopic Mass: 224.194761
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Colorless or yellow liquid
- Density: 0.875 g/mL at 25 °C
- Boiling Point: 73-77 °C/0.4-0.5 mmHg
- Flash Point: Degrees Fahrenheit:222.8°F
Degrees Celsius:106°C - Refractive Index: n20/D 1.445
- PSA: 18.46000
- LogP: 3.75430
- Solubility: Unable or difficult to mix
trans-1-Heptenylboronic Acid Pinacol Ester Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
trans-1-Heptenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
trans-1-Heptenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167831-5g |
trans-1-Hepten-1-ylboronic acid pinacol ester |
169339-75-7 | 97% | 5g |
¥1,101.00 | 2021-05-24 | |
| Alichem | A449038805-10g |
(E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
169339-75-7 | 95% | 10g |
400.00 USD | 2021-06-15 | |
| eNovation Chemicals LLC | Y1255978-1g |
(E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
169339-75-7 | 95% | 1g |
$120 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1255978-5g |
(E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
169339-75-7 | 95% | 5g |
$260 | 2024-06-07 | |
| abcr | AB175294-1 g |
1-Heptenyl-1-boronic acid, pinacol ester; . |
169339-75-7 | 1g |
€91.80 | 2023-05-07 | ||
| abcr | AB175294-5 g |
1-Heptenyl-1-boronic acid, pinacol ester; . |
169339-75-7 | 5g |
€184.80 | 2023-05-07 | ||
| TRC | T705680-50mg |
trans-1-Heptenylboronic Acid Pinacol Ester |
169339-75-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705680-100mg |
trans-1-Heptenylboronic Acid Pinacol Ester |
169339-75-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T705680-500mg |
trans-1-Heptenylboronic Acid Pinacol Ester |
169339-75-7 | 500mg |
$ 80.00 | 2022-06-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-251264-5 g |
trans-1-Hepten-1-ylboronic acid pinacol ester, |
169339-75-7 | 5g |
¥1,000.00 | 2023-07-10 |
trans-1-Heptenylboronic Acid Pinacol Ester Suppliers
trans-1-Heptenylboronic Acid Pinacol Ester Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on trans-1-Heptenylboronic Acid Pinacol Ester
Professional Introduction to trans-1-Heptenylboronic Acid Pinacol Ester (CAS No. 169339-75-7) in Modern Chemical Biology and Drug Development
The compound trans-1-Heptenylboronic Acid Pinacol Ester (CAS No. 169339-75-7) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Boronic acid esters, particularly those derived from unsaturated hydrocarbons, have garnered significant attention in recent years due to their versatile applications in synthetic chemistry, materials science, and medicinal chemistry. This introduction delves into the structural characteristics, synthetic methodologies, and cutting-edge applications of this compound, emphasizing its role in advancing chemical biology and drug discovery.
At the heart of trans-1-Heptenylboronic Acid Pinacol Ester lies its unique boronic acid ester functionality, which confers reactivity suitable for various cross-coupling reactions. Boronic acids are well-known for their ability to participate in Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. The presence of a trans-1-heptenyl side chain introduces steric and electronic influences that can modulate reactivity, making this compound a valuable tool for fine-tuning synthetic pathways.
In the realm of pharmaceutical research, boronic acid derivatives have emerged as key pharmacophores in the development of novel therapeutics. For instance, drugs like pegaptanib (Macugen®) and pralsetinib (Vizimpro®) utilize boron-containing moieties to achieve high selectivity and efficacy. The trans-1-Heptenylboronic Acid Pinacol Ester can serve as a precursor for synthesizing more complex boronate esters that may exhibit pharmacological activity. Its stability under various reaction conditions further enhances its utility in multi-step syntheses required for drug development.
The synthesis of trans-1-Heptenylboronic Acid Pinacol Ester typically involves the reaction of 1-heptene with a boronating agent such as trimethyl borate or diisopropyl borate, followed by esterification with pinacol to stabilize the boronic acid moiety. This approach leverages the inherent reactivity of alkenes with electrophilic boron reagents, a process that has been refined through decades of research. Recent advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields—a critical consideration in modern drug manufacturing.
One of the most compelling applications of trans-1-Heptenylboronic Acid Pinacol Ester is in the field of polymer chemistry. Boronate esters can undergo reversible coordination with metals and small molecules, making them ideal candidates for designing stimuli-responsive materials. These materials have potential applications in drug delivery systems, where environmental triggers such as pH or temperature can release therapeutic agents in a controlled manner. The unsaturated hydrocarbon chain in this compound also allows for further functionalization via addition reactions or polymerization processes, expanding its utility in material science.
In biological contexts, the trans-1-heptenyl group can mimic natural fatty acid structures, enabling interactions with biological membranes or enzymes. This property has been exploited in the development of lipid-based drug delivery systems, where boronate esters serve as anchors to link hydrophobic drugs to water-soluble carriers. Such systems enhance bioavailability and targeted delivery, critical factors in achieving therapeutic efficacy. Moreover, the pinacol ester moiety provides stability against hydrolysis under physiological conditions while maintaining sufficient reactivity for post-synthetic modifications.
The role of trans-1-Heptenylboronic Acid Pinacol Ester extends into agrochemical research as well. Boron-containing compounds are known to influence plant growth regulators and defense mechanisms, making them promising candidates for developing novel pesticides or fertilizers. By serving as a building block for more complex agrochemicals, this compound contributes to sustainable agriculture practices that minimize environmental impact while maximizing crop yields.
Recent studies have also explored the potential of trans-1-Heptenylboronic Acid Pinacol Ester in photodynamic therapy (PDT). Boron-doped diamond nanoparticles functionalized with boronate esters have shown promise as photosensitizers due to their ability to generate reactive oxygen species under light irradiation. This approach offers a non-invasive method for targeting tumors or infected tissues without systemic toxicity. The versatility of this compound underscores its importance not only as a synthetic intermediate but also as an active component in advanced therapeutic modalities.
From an industrial perspective, the demand for high-purity trans-1-Heptenylboronic Acid Pinacol Ester underscores its significance in fine chemical manufacturing. Advances in purification techniques such as distillation under reduced pressure or chromatographic separation have enabled producers to meet stringent quality standards required by pharmaceutical companies and research institutions worldwide. These efforts ensure that researchers can rely on consistent batch-to-batch performance when incorporating this compound into their synthetic protocols.
The future prospects for trans-1-Heptenylboronic Acid Pinacol Ester are bright, driven by ongoing discoveries in chemical biology and medicinal chemistry. As our understanding of molecular interactions deepens, new applications will undoubtedly emerge, further solidifying its place as a cornerstone material in advanced chemical research. Whether used to synthesize life-saving drugs or develop next-generation materials, this compound exemplifies how innovative chemistry continues to shape modern science and technology.
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